molecular formula C16H21N3O3S2 B11013153 Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11013153
M. Wt: 367.5 g/mol
InChI Key: ODZCVCJBBSQGFR-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative characterized by a 4-methylthiazole core substituted at the 2-position with a [(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino group and an ethyl ester at the 5-position. Thiazoles are heterocyclic scaffolds known for their diverse pharmacological applications, including antidiabetic, antiviral, and anticancer activities .

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

ethyl 2-[(4-butyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H21N3O3S2/c1-5-7-8-11-13(23-10(4)18-11)14(20)19-16-17-9(3)12(24-16)15(21)22-6-2/h5-8H2,1-4H3,(H,17,19,20)

InChI Key

ODZCVCJBBSQGFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then reacted with 4-methyl-1,3-thiazole-5-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to form stable complexes with metal ions can be leveraged in various biochemical applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituent Group Molecular Weight (g/mol) Biological Activity Key Findings References
Target Compound [(4-Butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino ~432 (estimated) Not explicitly reported (inferred: metabolic regulation) Butyl group may enhance lipophilicity; structural similarity to hypoglycemic agents.
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (4-Chlorophenoxy)acetyl 354.81 Structural studies Chlorophenoxy group increases polarity; no direct activity reported.
Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (cpd_W) Benzoxazolylthio 405 IRES inhibition Potent inhibitor of viral/internal ribosome entry sites; validated in T47D breast cancer models.
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 3,4-Dichlorophenyl carbonyl ~403 (estimated) Not reported Dichlorophenyl group may enhance electronic interactions with targets.
Ethyl 2-(4-pyridinyl)thiazole-5-carboxylate derivatives 4-Pyridinyl Variable (e.g., ~260–350) Anticancer, kinase inhibition Pyridine ring confers hydrogen-bonding capacity; optimized via amide coupling.

Structural and Electronic Differences

  • Substituent Effects: The target compound’s 4-butyl-2-methylthiazole substituent introduces steric bulk and lipophilicity, which may improve tissue penetration compared to smaller groups (e.g., chlorophenoxy in or benzoxazolylthio in ). In contrast, the butyl group is electron-donating, favoring hydrophobic interactions.

Pharmacological Implications

  • Hypoglycemic Activity : Analogs with substituted benzyl or chlorobenzyl groups (e.g., compound 135 in ) showed significant blood glucose reduction in diabetic models. The target compound’s thiazole-carbonyl linkage may mimic this activity but requires validation.

Key Research Findings

  • Structure-Activity Relationship (SAR) : The presence of a substituted thiazole at the 2-position is critical for activity. For instance, replacing chlorobenzyl (hypoglycemic ) with butyl-methylthiazole may retain or enhance metabolic stability.
  • Thermodynamic Stability : Derivatives with bulky alkyl chains (e.g., butyl) exhibit higher melting points and crystallinity, as seen in ’s recrystallized products .

Notes

Substituent Optimization : The butyl group in the target compound may balance lipophilicity and solubility better than polar groups (e.g., pyridinyl in ), but empirical data are needed.

Unresolved Questions : Direct biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.

Synthetic Challenges : Scalability of the target compound’s synthesis remains unverified, though methods from provide a plausible roadmap.

Biological Activity

Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features two thiazole rings and an ethyl ester group, which contribute to its biological activity. Its molecular formula is C14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of approximately 300.4 g/mol. The structural characteristics are crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Thiazole derivatives are often associated with various therapeutic effects, including:

  • Antibacterial : Studies have shown that thiazole compounds can inhibit bacterial growth through various mechanisms, potentially affecting cell wall synthesis or disrupting metabolic pathways.
  • Antifungal : Certain thiazoles have demonstrated efficacy against fungal pathogens by interfering with fungal cell membrane integrity.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. The presence of the thiazole moiety is critical for its cytotoxic activity against various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported IC50 values indicating significant cytotoxic effects against human cancer cell lines such as A431 (skin cancer) and U251 (glioblastoma) cells. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : The SAR analysis reveals that modifications in the thiazole ring and side chains significantly influence the compound's potency. For instance, substituents at specific positions on the thiazole ring enhance its interaction with target proteins involved in cancer progression.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Rings : Utilizing thioamide reactions to create the thiazole framework.
  • Carbonyl Amine Linkage : Introducing the carbonyl group through acylation reactions.
  • Esterification : Finalizing the structure by forming the ethyl ester.

These synthetic pathways allow for high-purity compounds suitable for biological testing.

Comparative Analysis

A comparative analysis with similar compounds highlights the uniqueness of Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methylthiazole:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methylthiazolecarboxamideLacks indole moietySimpler structure; less diverse reactivity
Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acidContains trifluoromethyl groupEnhanced lipophilicity; potential for different pharmacokinetics
Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methylthiazoleSimilar thiazole frameworkVariation in side chain length affects biological activity

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